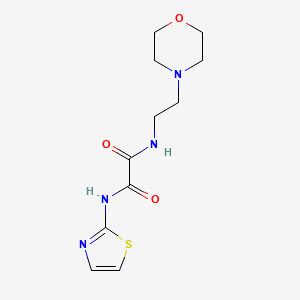
N-(2-morpholin-4-ylethyl)-N'-(1,3-thiazol-2-yl)oxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-morpholin-4-ylethyl)-N'-(1,3-thiazol-2-yl)oxamide is a useful research compound. Its molecular formula is C11H16N4O3S and its molecular weight is 284.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of N’-[2-(Morpholin-4-yl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide is the sigma-1 receptor . This receptor is involved in nociception through its chaperone activity .
Mode of Action
This compound acts as an antagonist at the sigma-1 receptor . It has been shown that agonists to these receptors promote related sensitisation and pain hypersensitisation . Therefore, the use of antagonists for sigma-1 receptors, such as this compound, can potentially alleviate pain .
Biochemical Pathways
The sigma-1 receptor system is involved in various biochemical pathways related to pain perception and response . By acting as an antagonist at these receptors, this compound can potentially disrupt these pathways and alleviate pain .
Pharmacokinetics
It’s important to note that the compound’s efficacy and potency were compared with reference drugs in a study .
Result of Action
The compound showed a dose-dependent anti-allodynic effect in neuropathic pain . It was found to have similar efficacy to the effects obtained with morphine and the sigma-1 antagonist BD-1063 .
生物活性
N-(2-morpholin-4-ylethyl)-N'-(1,3-thiazol-2-yl)oxamide is a compound of significant interest due to its biological activity, particularly its interaction with the sigma-1 receptor. This article provides a detailed overview of its biological properties, including mechanisms of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C11H16N4O3S
- Molecular Weight : 284.33 g/mol
- CAS Number : 82514-45-2
- Purity : Typically around 95%.
The primary target of this compound is the sigma-1 receptor , where it acts as an antagonist . The sigma-1 receptor is implicated in various physiological processes, including modulation of pain perception and neuroprotection.
Biochemical Pathways
The sigma-1 receptor is involved in several biochemical pathways that affect:
Antinociceptive Activity
Research indicates that this compound exhibits a dose-dependent anti-allodynic effect in models of neuropathic pain. This was demonstrated through formalin tests where the compound significantly reduced nociceptive responses when administered locally or intrathecally .
Selectivity and Affinity
In comparative studies, this compound showed a high affinity for the sigma-1 receptor (Ki = 42 nM) and was found to be 36 times more selective for sigma-1 than sigma-2 receptors . This selectivity enhances its potential therapeutic applications in pain management and neurological disorders .
In Vitro Studies
In vitro binding evaluations have shown that this compound interacts effectively with the sigma receptors. Molecular docking studies revealed critical interactions with specific amino acids in the receptor's binding pocket, contributing to its high selectivity and efficacy .
In Vivo Studies
In vivo assessments further corroborated its antinociceptive properties. For instance:
- Formalin Test : Administration of the compound resulted in significant pain relief in animal models, indicating its potential as an analgesic agent.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Sigma Receptor Binding | High affinity for sigma-1 receptor (Ki = 42 nM), selective over sigma-2 |
| Antinociceptive Effect | Dose-dependent reduction in pain response in neuropathic pain models |
| Mechanism | Acts as an antagonist at the sigma-1 receptor |
属性
IUPAC Name |
N-(2-morpholin-4-ylethyl)-N'-(1,3-thiazol-2-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3S/c16-9(10(17)14-11-13-2-8-19-11)12-1-3-15-4-6-18-7-5-15/h2,8H,1,3-7H2,(H,12,16)(H,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRQHTQRLGEZGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














